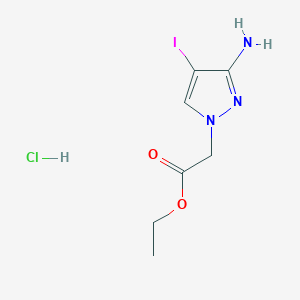![molecular formula C19H20N4 B15113782 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B15113782.png)
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile is a complex organic compound featuring a unique structure that includes a benzyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a pyridine-2-carbonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of N-phthalimidoaziridines derived from 3,5-disubstituted 1,2,4-oxadiazoles. The cyclization process is often carried out under thermal conditions, leading to the formation of the octahydropyrrolo[3,4-c]pyrrole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and the development of more efficient catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride: This compound shares a similar core structure but differs in its functional groups.
5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone: Another compound with a similar pyrrolo[3,4-c]pyrrole core, used in sigma-2 receptor studies.
Uniqueness
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile is unique due to its combination of a benzyl group, a pyridine-2-carbonitrile moiety, and an octahydropyrrolo[3,4-c]pyrrole core. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C19H20N4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
5-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H20N4/c20-8-18-6-7-19(9-21-18)23-13-16-11-22(12-17(16)14-23)10-15-4-2-1-3-5-15/h1-7,9,16-17H,10-14H2 |
InChI-Schlüssel |
VOBYGNHNXWKLHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CN=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15113700.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113701.png)

![6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15113710.png)
![6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B15113714.png)
![6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15113717.png)
![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15113720.png)
![1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-3-amine](/img/structure/B15113725.png)

![1-(4-{[1-(3-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15113741.png)

![N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide](/img/structure/B15113748.png)
![2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15113752.png)
![3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113768.png)
